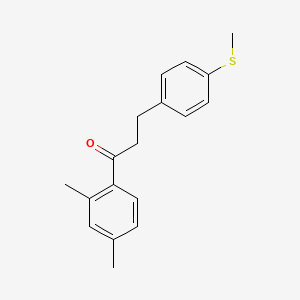
3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone” is a complex organic molecule. It likely contains a phenyl ring (a hexagonal ring of carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. The “thiomethyl” part suggests the presence of a sulfur atom (from “thio-”) attached to a methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Phenyl rings, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the methyl and thiomethyl groups, and the overall shape and size of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds : The compound is involved in the synthesis of various chemical structures. For example, a study describes the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a stable precursor used in alkylation processes and as a synthetic equivalent in various reactions (Chou & Tsai, 1991).
Nitration and Rearomatization Processes : Research on the nitration of related compounds, such as 3,4-dimethylacetophenone, highlights the formation of various nitro derivatives and their rearomatization under specific conditions (Fischer, Greig, & Röderer, 1975).
Polymer Synthesis : The compound has applications in the synthesis of polymers. For instance, the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates demonstrate its use in creating polymers with specific structural characteristics (Pomerantz, Amarasekara, & Dias, 2002).
Biodegradation Studies : It's also involved in biodegradation studies, particularly in the context of industrial effluents. Research on the biodegradation of phenolic mixtures in a sequencing batch reactor, where compounds like 3,4-dimethylphenol were used, provides insights into the degradation kinetics of these compounds (Tomei & Annesini, 2008).
Electrochemical Applications : The compound finds use in electrochemical applications, such as in the electro-oxidative polymerization of dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide), highlighting its utility in creating electroactive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Optical and Electronic Properties : Studies have been conducted on the optical and electronic properties of related compounds, like 3,4-ethylenedioxythiophene derivatives, which have implications in creating materials with specific electronic characteristics (Sankaran & Reynolds, 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAPBFDUCHTEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644836 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone | |
CAS RN |
898779-11-8 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














